5-tert-butyl-2,4-dichloropyrimidine
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Overview
Description
5-tert-butyl-2,4-dichloropyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl and dichloro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2,4-dichloropyrimidine typically involves the alkylation of 2,4-dichloropyrimidine with tert-butyl groups. One common method involves the nucleophilic substitution of the 4-chloro group using pivalic acid in the presence of silver nitrate and ammonium persulfate . The reaction conditions often include:
Reagents: Pivalic acid, silver nitrate, ammonium persulfate
Solvents: Dichloromethane, ethanol
Temperature: Room temperature to reflux conditions
Catalysts: Silver nitrate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2,4-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents like ethanol or dichloromethane.
Coupling Reactions: Palladium catalysts, bases like sodium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 5-tert-butyl-2-amino-4-chloropyrimidine.
Scientific Research Applications
5-tert-butyl-2,4-dichloropyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2,4-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,4-dichloropyrimidine
- 2,4-dichloropyrimidine
- 5-tert-butyl-2,4-dimethylpyrimidine
Uniqueness
5-tert-butyl-2,4-dichloropyrimidine is unique due to the presence of both tert-butyl and dichloro substituents, which enhance its reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various synthetic and research purposes .
Properties
CAS No. |
1895356-32-7 |
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Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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